Product packaging for Ethyl 4-oxohexanoate(Cat. No.:CAS No. 3249-33-0)

Ethyl 4-oxohexanoate

Cat. No.: B1313881
CAS No.: 3249-33-0
M. Wt: 158.19 g/mol
InChI Key: PQKGUECTOZFPSE-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Transformations

The presence of both a ketone and an ester allows for a variety of chemical transformations, making ethyl 4-oxohexanoate a valuable starting material. The ketone can undergo reactions such as nucleophilic addition, reduction to an alcohol, and alpha-halogenation. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or undergo transesterification.

One of the most notable applications of this compound is its use as a key intermediate in the synthesis of cyclic compounds. For instance, it can be cyclized to produce 2-methyl-1,3-cyclopentanedione, a crucial building block in the total synthesis of steroids. orgsyn.org The base-promoted cyclization of this compound is a well-established method for creating this important intermediate. orgsyn.org

Furthermore, gamma-keto esters like this compound are precursors to a range of other valuable molecules, including γ-butyrolactones, 1,4-diols, thiophenes, and pyrrolidones. orgsyn.org The ability to readily convert this compound into such a diverse set of structures underscores its importance in synthetic chemistry. Research has also explored its use in the synthesis of isoxazol-5(4H)-ones through a three-component reaction. chemistryresearches.ir

Historical Development of Research on Gamma-Keto Esters

The study of gamma-keto esters is part of the broader history of research into keto acids and their esters, which dates back to the 19th century. mdpi.com Early work focused on the synthesis and basic reactivity of these compounds. Over time, more sophisticated synthetic methods were developed, offering greater control and efficiency.

A significant advancement in the synthesis of gamma-keto esters was the development of methods involving the reaction of β-keto esters. These methods provided a more direct route to gamma-keto esters, which were previously more challenging to synthesize. google.com For example, a one-pot zinc carbenoid-mediated homologation reaction of β-keto esters has been reported as an efficient route to γ-keto esters. orgsyn.org

In recent years, research has focused on developing even more efficient and environmentally friendly synthetic routes. This includes the use of catalysis to promote reactions under milder conditions. For example, the gold(III)-catalyzed hydration of 3-alkynoates has been shown to be a practical, one-step synthesis of gamma-keto esters. nih.gov The development of catalytic asymmetric reactions of β,γ-unsaturated α-ketoesters has also been a significant area of research, allowing for the creation of chiral molecules with high enantioselectivity. nih.gov These modern methods represent a significant step forward from earlier synthetic approaches and continue to expand the utility of gamma-keto esters in chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1313881 Ethyl 4-oxohexanoate CAS No. 3249-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKGUECTOZFPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483443
Record name ethyl 4-oxohexanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3249-33-0
Record name ethyl 4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-oxohexanoate
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Synthetic Methodologies for Ethyl 4 Oxohexanoate

Established Reaction Pathways

Traditional methods for synthesizing ethyl 4-oxohexanoate often involve multi-step sequences that have been well-documented in chemical literature.

Synthesis via Acylsuccinate Intermediates

A classical and effective route to γ-ketoesters like this compound proceeds through the formation and subsequent conversion of acylsuccinate intermediates. orgsyn.orgacs.org This pathway typically involves the radical addition of an aldehyde to an unsaturated dicarboxylic ester, such as diethyl maleate, to form a diethyl acylsuccinate. orgsyn.org

This intermediate then undergoes a series of reactions to yield the final product. The process can be summarized in three key steps:

Saponification: The diethyl acylsuccinate is hydrolyzed, typically using a base, to convert the ester groups into carboxylate salts.

Decarboxylation: The resulting dicarboxylic acid is heated, often in the presence of an acid or a catalyst like boric acid, to remove one of the carboxyl groups as carbon dioxide. orgsyn.org

Re-esterification: The remaining carboxylic acid is then esterified with ethanol (B145695), usually under acidic conditions, to produce the target this compound.

A specific example is the reaction of propionaldehyde (B47417) with diethyl maleate, which, after the saponification, decarboxylation, and re-esterification sequence, yields this compound. orgsyn.org

Free Radical Addition Strategies

Free radical addition offers a direct method for forming the carbon-carbon bond necessary in the γ-ketoester structure. acs.org One such strategy involves the addition of an aldehyde to an acrylate (B77674) ester. While a direct method using the free radical addition of butyraldehyde (B50154) to methyl acrylate has been reported, the yield was low (11%). orgsyn.org

A more efficient and preparatively useful method utilizes a two-step process starting with the free radical addition of propionaldehyde to diethyl maleate. orgsyn.org This reaction forms an acylated succinate, specifically diethyl propionylsuccinate. This intermediate is then subjected to hydrolysis and decarboxylation with boric acid, followed by distillation to yield this compound in good yields (82-85%). orgsyn.org

Table 1: Two-Step Synthesis of this compound via Free Radical Addition

Step Reactants Conditions Product Yield Reference
A Propionaldehyde, Diethyl Maleate Reflux, 30 hours Diethyl propionylsuccinate 75-81% orgsyn.org
B Diethyl propionylsuccinate, Boric Acid Heated to 170°C This compound 82-85% orgsyn.org

Multi-step Chemical Conversion Routes

Beyond the acylsuccinate pathway, other multi-step conversions have been developed. One documented route begins with trans-3-hexenoic acid. chemicalbook.com This synthesis involves a three-step reaction sequence under specific temperature-controlled conditions.

Table 2: Multi-step Synthesis from trans-3-Hexenoic Acid

Step Reagents Temperature Atmosphere Reference
1 Sulfuric acid 21°C (Ice cooling) Inert chemicalbook.com
2 3-Chloro-benzenecarboperoxoic acid, Chloroform 20°C (Ice cooling) Inert chemicalbook.com
3 Boron trifluoride diethyl etherate, Chloroform 21°C (Ice cooling) Inert chemicalbook.com

Another fundamental approach is the direct esterification of 4-oxohexanoic acid with methanol (B129727) or ethanol, typically catalyzed by a strong acid like sulfuric acid, to produce the corresponding ester.

Base-Promoted Cyclization Approaches to Derivatives

This compound is a key precursor for the synthesis of important cyclic derivatives, notably 2-methyl-1,3-cyclopentanedione, which is an intermediate in steroid synthesis. orgsyn.org The cyclization is achieved through a base-promoted intramolecular condensation reaction.

In a typical procedure, a solution of this compound in a high-boiling solvent like xylene is added to a vigorously stirred suspension of a strong base, such as sodium methoxide (B1231860). orgsyn.org The reaction mixture is heated to distill off the resulting ethanol and drive the cyclization to completion. The resulting product, 2-methyl-1,3-cyclopentanedione, is formed in good yield after work-up. orgsyn.org This Dieckmann-type condensation provides an experimentally simple and efficient route to these valuable cyclopentanedione derivatives. orgsyn.org

Emerging Synthetic Strategies and Catalytic Systems

Modern organic synthesis seeks more efficient, atom-economical, and environmentally benign methods. Research into the synthesis of γ-ketoesters and their derivatives reflects these goals.

A one-pot zinc carbenoid-mediated homologation reaction has been reported as a rapid and efficient method for converting β-keto esters into γ-ketoesters. orgsyn.orgorgsyn.org This approach involves treating a β-keto ester with a Simmons-Smith type reagent, which effectively inserts a methylene (B1212753) group between the carbonyl functionalities. orgsyn.orgorgsyn.org This strategy avoids the multiple steps of the classical acylsuccinate route.

Multi-component reactions (MCRs) represent another emerging strategy for the efficient construction of complex molecules from simple precursors in a single step. For instance, derivatives of this compound can be synthesized or used in such reactions. One-pot, three-component reactions of aldehydes, hydroxylamine (B1172632) hydrochloride, and a β-keto ester (such as ethyl 3-oxohexanoate) can produce isoxazol-5(4H)-one derivatives. chemistryresearches.irmdpi.com These reactions are often performed under mild, environmentally friendly conditions, for example, using water as a solvent and a simple catalyst at room temperature. chemistryresearches.ir

New catalytic systems are also being developed. For example, Cu-Fe hydrotalcite has been used as a catalyst in Aldol (B89426) reactions involving precursors that lead to the synthesis of complex flavor compounds, demonstrating the application of heterogeneous catalysis in this area of chemistry.

Chemical Reactivity and Mechanistic Studies of Ethyl 4 Oxohexanoate

Enolate Chemistry and Alpha-Carbon Reactivity

The presence of protons on the carbons alpha (α) to the two carbonyl groups (the ketone and the ester) is a key feature of ethyl 4-oxohexanoate's reactivity. The α-protons are acidic and can be removed by a base to form an enolate ion. There are two sets of α-protons: those at the C-3 position (between the ketone and ester) and those at the C-5 position (adjacent to the ketone).

The protons at C-3 are particularly acidic because the resulting negative charge of the enolate is stabilized by resonance delocalization across both the ketone and the ester carbonyl groups, forming a β-dicarbonyl system enolate. However, deprotonation can also occur at the less hindered α-carbon at the C-5 position, adjacent to the ketone group. chegg.com The choice of base and reaction conditions can influence which enolate is formed. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and regioselective deprotonation. mnstate.edu

Once formed, these enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can be alkylated by reacting with alkyl halides, a common strategy for elaborating the carbon skeleton.

A significant reaction involving the enolate of γ-keto esters is the one-pot zinc carbenoid-mediated homologation, where a methylene (B1212753) group is inserted between the carbonyl functionalities of a β-keto ester to form a γ-keto ester like this compound. orgsyn.orgorgsyn.org The resulting zinc organometallic intermediate can then react with various electrophiles, such as aldehydes, in tandem aldol (B89426) reactions to create more complex, α-substituted γ-keto esters with high diastereoselectivity. orgsyn.orgnih.gov

Table 1: Reactivity of Alpha-Carbons in this compound

Position Acidity Reactivity Common Reactions
C-3 More acidic (flanked by two carbonyls) Forms a stabilized enolate Alkylation, Aldol condensation

| C-5 | Less acidic (adjacent to ketone only) | Forms a kinetic enolate | Alkylation, Aldol condensation |

Intramolecular Cyclization Reactions to Form Cyclic Ketones

The structure of this compound, specifically its 1,6-dicarbonyl relationship (counting the ester carbonyl as position 1 and the ketone as position 6), makes it an ideal substrate for intramolecular cyclization reactions to form five-membered rings. The most prominent example of this is the Dieckmann condensation. wikipedia.org

In a base-promoted reaction, an enolate is formed, typically at the C-5 position, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. wikipedia.org This intramolecular nucleophilic acyl substitution results in the formation of a five-membered ring. Subsequent loss of the ethoxide leaving group and acidic workup yields a cyclic β-keto ester. In the case of this compound, this cyclization leads to the formation of 2-ethyl-1,3-cyclopentanedione (B179523). orgsyn.orgorgsyn.org The reaction is often carried out with a base like sodium methoxide (B1231860) in a high-boiling solvent such as xylene. orgsyn.orgorgsyn.org

This cyclization is a powerful tool in organic synthesis, providing a direct route to functionalized cyclopentane (B165970) rings, which are core structures in many natural products, including steroids. orgsyn.orgorgsyn.org

Table 2: Intramolecular Cyclization of this compound

Reaction Reagents Product Significance

| Dieckmann Condensation | Sodium methoxide, xylene, heat | 2-Ethyl-1,3-cyclopentanedione | Forms a five-membered ring; key step in steroid synthesis. orgsyn.orgorgsyn.org |

Transformations Involving the Ketone and Ester Functionalities

Beyond enolate chemistry, both the ketone and ester functional groups of this compound can undergo independent transformations.

The ketone at the C-4 position can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This converts the γ-keto ester into a γ-hydroxy ester. Such transformations are valuable in the synthesis of chiral molecules, where enzymatic reductions can be employed to achieve high enantioselectivity.

The ethyl ester functionality can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-oxohexanoic acid, along with ethanol (B145695). biosynth.com Under heating, this compound can also undergo decarboxylation, a reaction that can be catalyzed by substances like calcium oxide. biosynth.com The ester group can also undergo nucleophilic substitution reactions, allowing for its conversion into other esters or amides.

These selective transformations allow chemists to modify one part of the molecule while leaving the other intact, adding to the synthetic utility of this compound as a building block.

Analogous Reactivity Patterns in Related Gamma-Keto Esters

The reactivity patterns observed for this compound are characteristic of the broader class of γ-keto esters. These compounds are widely used as intermediates in organic synthesis. orgsyn.orgorgsyn.org

Like this compound, other γ-keto esters readily undergo intramolecular cyclization via the Dieckmann condensation to form five-membered cyclic β-keto esters. wikipedia.orgresearchgate.net This reaction is a general and efficient method for constructing cyclopentanone (B42830) derivatives. researchgate.net

Furthermore, γ-keto esters are common products of Michael additions and can serve as precursors in Robinson annulation reactions, a powerful method for forming six-membered rings. libretexts.orgaakash.ac.in In this sequence, a Michael addition creates a 1,5-dicarbonyl system (which is what a γ-keto ester is, if one carbonyl is a ketone and the other an ester), which then undergoes an intramolecular aldol condensation to form a cyclohexenone ring. libretexts.orgmasterorganicchemistry.com

The synthesis of γ-keto esters can be achieved through various methods, including the radical addition of aldehydes to α,β-unsaturated esters or the zinc carbenoid-mediated homologation of β-keto esters. orgsyn.orgorgsyn.orgorgsyn.org The resulting γ-keto esters, regardless of their specific side chains, generally exhibit the dual reactivity of enolate formation and functional group transformations, making them versatile intermediates for synthesizing complex molecules like γ-butyrolactones, pyrrolidones, and various natural products. orgsyn.orgtandfonline.com

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
(±)-γ-caprolactone C₆H₁₀O₂
2-Ethyl-1,3-cyclopentanedione C₇H₁₀O₂
4-Oxohexanoic acid C₆H₁₀O₃
Calcium oxide CaO
Diethyl propionylsuccinate C₁₁H₁₈O₅
Diethyl succinate C₈H₁₄O₄
Dimethyl sulfoxide C₂H₆SO
Ethanol C₂H₅OH
This compound C₈H₁₄O₃
Ethyl acetate (B1210297) C₄H₈O₂
Lithium diisopropylamide (LDA) C₆H₁₄LiN
Methyl 4-hydroxycaproate C₇H₁₄O₃
Methyl 4-hydroxydodecanoate C₁₃H₂₆O₃
Methyl 5-hydroxyhexadecanoate C₁₇H₃₄O₃
Sodium borohydride NaBH₄
Sodium ethoxide C₂H₅NaO
Sodium methoxide CH₃NaO

Applications of Ethyl 4 Oxohexanoate in Advanced Organic Synthesis

Precursor for Complex Molecular Architectures

The unique arrangement of functional groups in ethyl 4-oxohexanoate makes it a powerful starting material for synthesizing intricate molecular structures, including advanced ketone derivatives and key intermediates for medicinal applications.

This compound serves as a key substrate for creating more complex ketone-containing molecules. A notable application is its use in intramolecular condensation reactions to build cyclic systems. Through a base-promoted intramolecular cyclization, analogous to a Dieckmann condensation, this compound is converted into 2-ethyl-1,3-cyclopentanedione (B179523). orgsyn.org This transformation is significant as substituted 1,3-cyclopentanediones are core structural motifs in various natural products and are considered crucial intermediates in the total synthesis of steroids. orgsyn.orgorgsyn.org

The reaction proceeds with high efficiency, providing a straightforward route to these valuable cyclic ketones. For instance, using sodium methoxide (B1231860) in xylene, this compound can be cyclized to yield 2-ethyl-1,3-cyclopentanedione in a 46% yield. orgsyn.orgorgsyn.org

Table 1: Cyclization of this compound

Reactant Product Reagents Yield Reference
This compound 2-Ethyl-1,3-cyclopentanedione Sodium methoxide, xylene 46% orgsyn.org, orgsyn.org

Furthermore, the γ-keto ester framework is amenable to other transformations, such as the Horner-Wadsworth-Emmons reaction with 2,2-disubstituted-1,3-cyclopentanediones, which can produce derivatives of 4-oxohexanoic acid ethyl ester in yields as high as 90%. taltech.ee

The derivatives of this compound are of significant interest in medicinal chemistry. As mentioned, the resulting 1,3-cyclopentanedione (B128120) derivatives are key building blocks for steroid synthesis. orgsyn.org Beyond this, the γ-keto ester scaffold is a precursor to other medicinally relevant structures, particularly heterocyclic compounds.

A powerful modern application involves the use of enzymes to convert γ-keto esters into optically active lactams. Research has shown that transaminases can catalyze the transformation of γ-keto esters into the corresponding amino esters, which then undergo spontaneous intramolecular cyclization to form chiral γ- and δ-lactams. researchgate.net These lactam rings are prevalent core structures in a multitude of pharmaceutical agents. This biocatalytic approach allows for the production of these valuable building blocks with excellent selectivity under mild, aqueous conditions. researchgate.net

Additionally, while direct examples are specific to its isomers like ethyl 3-oxohexanoate (B1246410), the keto-ester motif is used in the synthesis of bioactive isoxazol-5(4H)-one heterocycles, which exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The proven reactivity of its isomers suggests a strong potential for this compound to serve as a precursor for similarly diverse and potent medicinal scaffolds. Derivatives of the closely related mthis compound have also been investigated for their potential in cancer therapy.

Table 2: Medicinally Relevant Scaffolds from γ-Keto Esters

Starting Material Class Enzymatic/Chemical Process Resulting Building Block Medicinal Relevance Reference
γ-Keto Ester Intramolecular Condensation 2-Alkyl-1,3-cyclopentanedione Steroid Synthesis orgsyn.org, orgsyn.org
γ-Keto Ester Biocatalytic Transamination Chiral γ-Lactam Core of many pharmaceuticals researchgate.net
β-Keto Ester (Isomer) Three-Component Reaction Isoxazol-5(4H)-one Anticancer, Antimicrobial researchgate.net

Synthesis of Advanced Ketone Derivatives.

Potential in Multi-component Reaction Design

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, are a cornerstone of modern efficient and sustainable synthesis. tcichemicals.com While specific MCRs involving this compound are not widely reported, the reactivity of its isomers and related keto-esters demonstrates the scaffold's significant potential in this area.

For example, ethyl 3-oxohexanoate, a β-keto ester isomer, readily participates in a three-component reaction with hydroxylamine (B1172632) hydrochloride and various aldehydes. researchgate.netresearchgate.net This reaction, often performed under green conditions using water as a solvent, efficiently produces 3,4-disubstituted isoxazol-5(4H)-one derivatives, which are known for their broad bioactivity. researchgate.netresearchgate.net The success of this reaction highlights the utility of the keto-ester functional group arrangement in facilitating complex, one-pot transformations.

In another powerful example of regioselective, multi-component synthesis, a 1,3-bis(silyl enol ether) derived from ethyl 3-oxohexanoate reacts with quinoline (B57606) in the presence of benzyl (B1604629) chloroformate to afford 1,2-dihydroquinolines with excellent regioselectivity. clockss.org This demonstrates the capacity of this structural class to act as a four-carbon building block in the construction of complex heterocyclic systems. The proven success of its close relatives strongly suggests that this compound is a promising candidate for the design of novel MCRs.

Regioselective Functionalization Strategies

The structure of this compound presents multiple reactive sites, making regioselective functionalization a key challenge and opportunity for synthetic chemists. The molecule contains two distinct acidic α-carbons (C3 and C5) flanking the ketone, in addition to the ketone carbonyl itself and the ester group. Developing strategies to selectively modify one of these positions is crucial for its use as a versatile building block.

The reactivity of the different positions is influenced by the location of the ketone group. Research into related keto-esters has yielded highly regioselective methods. For instance, the reaction of a 1,3-bis(silyl enol ether) of ethyl 3-oxohexanoate with an activated quinolinium salt proceeds with remarkable control, where the terminal carbon atom of the silyl (B83357) enol ether selectively attacks the C-2 position of the quinoline ring, yielding a single regioisomer of the resulting 1,2-dihydroquinoline (B8789712) derivative. clockss.org

Another powerful strategy for regioselective functionalization arises from the zinc carbenoid-mediated homologation of β-keto esters to produce γ-keto esters. orgsyn.org During this process, an organometallic intermediate, akin to a Reformatsky reagent, is formed. This intermediate can be selectively trapped at the α-carbon (the carbon between the two carbonyls in the starting material) by a variety of electrophiles. This allows for the precise and regioselective installation of different functional groups adjacent to the ester, providing access to a diverse array of α-substituted γ-keto esters. orgsyn.org

Table 3: Regioselective Functionalization of γ-Keto Ester Precursors

Intermediate Electrophile Product Type Functionalized Position Reference
Zinc-Reformatsky Intermediate Aldehydes/Ketones Aldol (B89426) Products α-carbon orgsyn.org
Zinc-Reformatsky Intermediate Anhydrides α-Acylated Products α-carbon orgsyn.org
Zinc-Reformatsky Intermediate Iodine α-Iodo-γ-keto esters α-carbon orgsyn.org
1,3-Bis(silyl enol ether) Activated Quinolinium Salt 1,2-Dihydroquinoline derivative Terminal enol ether carbon clockss.org

These examples underscore the potential for developing sophisticated and highly controlled synthetic routes that leverage the distinct reactivity of different positions within the this compound scaffold.

Biochemical and Biological Research Intersections of Ethyl 4 Oxohexanoate

Occurrence and Formation in Biological Systems

Identification as a Metabolite in Environmental and Biological Degradation Pathways

While direct evidence for the widespread natural occurrence of ethyl 4-oxohexanoate is limited, its structural analogs are known metabolites in various degradation pathways. For instance, in the degradation of steroids by organisms like Comamonas testosteroni, a related compound, 4-hydroxy-2-oxohexanoic acid, is formed as a product of the TesE enzyme reaction. researchgate.net This suggests that similar oxo-acid structures are part of metabolic cascades in environmental and biological systems. The degradation of certain xenobiotics, such as the plasticizer di(2-ethylhexyl)phthalate (DEHP), leads to the formation of metabolites like 2-ethyl-3-oxohexanoic acid in humans. researchgate.net This highlights the role of beta-oxidation as a major catabolic pathway for branched-chain compounds, a process that could potentially involve or produce structures analogous to this compound. researchgate.net

Biosynthetic Analogues and Related Metabolic Intermediates

The biosynthesis of complex natural products can involve intermediates that are structurally similar to this compound. For example, the proposed biosynthetic pathway of 4-methylvaleric acid, a precursor for pogostone (B610156) in Pogostemon cablin, involves the intermediate 5-methyl-2-oxohexanoate. researchgate.net This intermediate is formed through a series of enzymatic reactions, including condensation, isomerization, and oxidative decarboxylation, starting from a 2-oxo acid substrate. researchgate.net

Furthermore, the metabolism of many organisms involves α-oxo acids, which are key intermediates that can connect different metabolic pathways. cambridge.org These compounds can be reversibly converted to α-amino acids, a crucial process for amino acid homeostasis. cambridge.org The carbon skeletons of α-oxo acids can enter mainstream metabolism as precursors for glucose or intermediates in the tricarboxylic acid (TCA) cycle. cambridge.org This general metabolic context provides a framework within which esters of oxo-acids like this compound could potentially be formed or utilized.

Enzyme-Substrate Interaction Studies

The chemical structure of this compound, featuring both a ketone and an ester functional group, makes it a candidate for interaction with a variety of enzymes.

Investigation as a Potential Substrate for Biocatalytic Processes

The reduction of keto esters is a significant area of research in biocatalysis for the production of chiral alcohols, which are valuable building blocks in the synthesis of pharmaceuticals. Various microorganisms and their enzymes have been studied for their ability to reduce compounds similar to this compound. For instance, the carbonyl reductase from Candida parapsilosis (CPCR2) has a broad substrate range and is used for the reductive conversion of ketone precursors. researchgate.net Studies have reported the use of whole cells of organisms like Kluyveromyces marxianus for the bioreduction of ethyl 3-oxohexanoate (B1246410), a close structural analog, with high conversion rates and enantiomeric excess. mdpi.comscielo.br Similarly, ethyl 5-oxohexanoate (B1238966) has been used as a reference substrate to determine the relative activity of carbonyl reductases. researchgate.net These studies suggest that this compound could also serve as a substrate for such enzymatic reductions, a hypothesis that warrants further investigation.

Analogous Interactions with Enzymes in Related Oxo-Acid Metabolism

Enzymes involved in oxo-acid metabolism are central to various cellular processes. For example, 3-oxoacid CoA-transferase is a key enzyme in the synthesis and degradation of ketone bodies and the metabolism of certain amino acids. wikipedia.org This enzyme catalyzes the transfer of coenzyme A (CoA) from succinyl-CoA to a 3-oxo acid. wikipedia.org While this specific enzyme acts on 3-oxo acids, it exemplifies the type of enzymatic machinery that could potentially interact with other oxo-acids like the parent acid of this compound. The structural resemblance of this compound to natural metabolic intermediates suggests potential interactions with enzymes involved in fatty acid metabolism or the Krebs cycle. vulcanchem.com The ketone and ester functionalities provide sites for potential hydrogen bonding and other non-covalent interactions within enzyme active sites. vulcanchem.com

Implications for Cellular Metabolic Pathways and Systems Chemistry

The potential for this compound and its parent acid to be integrated into cellular metabolic pathways is significant. As discussed, oxo-acids are pivotal intermediates that link various metabolic networks. cambridge.org The metabolism of 2-oxocarboxylic acids, for instance, involves their oxidative decarboxylation to form CoA derivatives, which can then enter other metabolic routes. kegg.jp

The study of such compounds also has implications for systems chemistry, which seeks to understand the emergence of complex functions from networks of interacting molecules. The reversible transformations between α-oxo acids and α-amino acids, for example, can be seen as a simple model for how prebiotic metabolic homeostasis could have been established and regulated. cambridge.org Understanding the enzymatic and non-enzymatic reactions of compounds like this compound can provide insights into the fundamental principles governing the organization and evolution of metabolic systems.

Advanced Analytical Methodologies for Ethyl 4 Oxohexanoate

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for the separation of Ethyl 4-oxohexanoate from complex mixtures and for its quantitative assessment. Both gas and liquid chromatography are routinely employed, each offering distinct advantages for the analysis of this bifunctional molecule.

Gas Chromatography-Mass Spectrometry for Identification and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In synthetic preparations, GC analysis has been used to confirm product purity, with reports indicating levels as high as 99.2%. orgsyn.org For quantitative purposes, the compound's well-defined structure makes it suitable for use as a calibration standard in the analysis of similar compounds. vulcanchem.com

Given its functional groups, particularly the keto group, derivatization may be employed to enhance thermal stability and volatility, preventing potential degradation during analysis. Techniques such as oximation or conversion to silyl (B83357) derivatives, which are used for similar keto acids like 2-ethyl-3-oxohexanoic acid, can be applied to ensure accurate and reproducible results. researchgate.netresearchgate.net In this arrangement, the gas chromatograph separates the compound from the sample matrix, while the mass spectrometer provides definitive identification based on its unique mass spectrum and fragmentation pattern. Purity analysis by GC is a standard quality control metric for this compound. avantorsciences.com

High-Performance Liquid Chromatography for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for monitoring the progress of its synthesis and for purity assessment. A common approach involves reverse-phase chromatography, utilizing a C18 stationary phase.

Based on methodologies developed for structurally related keto-esters, a typical mobile phase would consist of a gradient of acetonitrile (B52724) and water. researchgate.net Detection is often achieved using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths. researchgate.net The use of HPLC with a chiral stationary phase could also be explored for enantiomeric separation if chiral synthesis methods are employed. rsc.org HPLC is frequently cited as a method for confirming the purity of keto-ester compounds. avantorsciences.com

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides an in-depth view of the molecular structure of this compound. Nuclear magnetic resonance offers detailed connectivity information, mass spectrometry reveals the molecular weight and fragmentation behavior, and vibrational spectroscopy identifies the key functional groups.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Predicted ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the two different ethyl groups and the central methylene (B1212753) protons. The protons on the carbons adjacent to the carbonyl groups (at C3 and C5) would be the most deshielded among the alkyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (ester)~1.25Triplet3H
CH₂ (ester)~4.15Quartet2H
-CH₂-C=O (ketone)~2.75Triplet2H
-CH₂-CH₂- (ester)~2.55Triplet2H
CH₂ (ketone)~2.45Quartet2H
CH₃ (ketone)~1.05Triplet3H

Predicted ¹³C NMR Data: The carbon NMR spectrum would be characterized by two signals in the carbonyl region, one for the ketone and a more shielded one for the ester.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ketone)~210
C=O (ester)~173
O-CH₂ (ester)~61
-CH₂- (adjacent to ester C=O)~36
-CH₂- (adjacent to ketone C=O)~29
CH₂ (ketone)~30
CH₃ (ketone)~8
CH₃ (ester)~14

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₄O₃, corresponding to a monoisotopic mass of approximately 158.10 Da. uni.lu

Upon electron ionization, the molecule will form a molecular ion ([M]⁺) at m/z 158. The fragmentation is dictated by the positions of the ketone and ester functional groups. Key fragmentation pathways include:

Alpha-cleavage: Cleavage adjacent to the carbonyl groups is a dominant process. The most stable acylium ions are expected to be prominent.

McLafferty Rearrangement: The ester group can undergo a characteristic McLafferty rearrangement, leading to the elimination of a neutral alkene.

m/z Value Predicted Fragment Ion Formation Pathway
158[CH₃CH₂COCH₂CH₂COOCH₂CH₃]⁺Molecular Ion
129[M - C₂H₅]⁺Loss of the ethyl group from the ketone
113[M - OC₂H₅]⁺Loss of the ethoxy group from the ester
101[CH₂CH₂COOCH₂CH₃]⁺Cleavage between C3 and C4
85[COCH₂CH₂CO]⁺Loss of ethyl radicals from both ends
57[CH₃CH₂CO]⁺Alpha-cleavage at the ketone, forming the propanoyl cation

The relative abundance of these fragments helps to distinguish this compound from its isomers, such as Ethyl 5-oxohexanoate (B1238966) and Ethyl 3-oxohexanoate (B1246410). nist.govnist.gov

Vibrational and Electronic Spectroscopy in Molecular Architecture Studies

Vibrational spectroscopy, primarily Infrared (IR) spectroscopy, is used to identify the functional groups within the molecule. The IR spectrum of this compound is expected to show two distinct, strong absorption bands for the two carbonyl groups, which is a key characteristic of keto-esters. vulcanchem.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ketone C=OStretch~1715 - 1725
Ester C=OStretch~1735 - 1750
C-OStretch~1150 - 1250

The separation of the two carbonyl peaks confirms the presence of both the ketone and ester functionalities. vulcanchem.com This technique is also valuable for monitoring reaction progress, such as in esterification reactions.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule. The principal chromophores in this compound are the two carbonyl groups. These groups exhibit weak n→π* transitions in the ultraviolet region, typically around 270-300 nm. While not used for primary identification, these absorptions are characteristic of the electronic structure of the molecule.

Derivatization Strategies for Enhanced Analytical Performance

The analysis of keto-esters like this compound by chromatographic methods often benefits from derivatization. This chemical modification process converts the analyte into a form that is more suitable for analysis, typically by improving volatility, thermal stability, or detectability. researchgate.net Strategies are primarily tailored for gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC analysis, the primary goal is to increase the volatility of the compound. colostate.edu While this compound is an ester, derivatization of its ketone group can improve chromatographic peak shape and detection sensitivity. A common approach involves oximation of the carbonyl group, followed by silylation. For instance, a method developed for related keto acids involves initial oximation using O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA), which targets the keto functional group. researchgate.net This is often followed by a silylation step, for example, using a tert-butyldimethylsilyl (TBDMS) reagent to convert any other active hydrogens, enhancing thermal stability for GC-MS analysis. researchgate.net Acylation is another widely used technique, with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) being effective for improving chromatographic properties and providing high-sensitivity detection. rsc.org

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, enabling or enhancing ultraviolet (UV) or fluorescence detection. researchgate.net A classic and effective strategy for carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. nih.gov The resulting derivatives can be effectively separated using reverse-phase HPLC columns and quantified with high sensitivity. nih.gov

Table 1: Derivatization Reagents for Analytical Enhancement
Analytical MethodReagentTarget Functional GroupPurposeReference
GC-MSO-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBHA) + Silylating Agent (e.g., TBDMS)Keto GroupIncreases volatility and thermal stability. researchgate.net
GC-MSPentafluoropropionic anhydride (PFPA) / Heptafluorobutyric anhydride (HFBA)Keto Group (enol form)Improves chromatographic separation and detection. rsc.org
HPLC-UV2,4-Dinitrophenylhydrazine (DNPH)Keto GroupIntroduces a UV-active chromophore for enhanced detection. nih.gov

Computational Predictions in Analytical Spectroscopy

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in spectral interpretation and structural confirmation. These predictions are particularly valuable for infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

The prediction of IR and Raman spectra is a standard application of computational chemistry. faccts.de Density Functional Theory (DFT) is the most common method employed for this purpose. The process begins with the optimization of the molecule's geometry, followed by a frequency calculation at the same level of theory. faccts.de For molecules like this compound, hybrid functionals such as B3LYP or highly parameterized functionals like M06-2X, combined with Pople-style basis sets like 6-311++G(d,p), are frequently used to calculate vibrational frequencies and intensities. bozok.edu.tr The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, leading to a good agreement with experimental spectra. scifiniti.com

For NMR spectroscopy, computational methods can predict chemical shifts (¹H and ¹³C) with increasing accuracy. While traditional quantum chemical calculations can be performed, recent advances in machine learning (ML) and deep learning have led to tools that can predict ¹H NMR chemical shifts with high accuracy, sometimes outperforming other methods. researchgate.net These models are trained on large, high-quality experimental datasets. researchgate.net Computational platforms and databases like PubChem also provide predicted NMR data and other values like predicted collision cross sections (CCS) for different adduct ions, which are useful in mass spectrometry analysis. uni.lunih.gov DFT calculations remain a cornerstone for predicting NMR parameters, providing valuable data for structural elucidation. rsc.org

Table 2: Computational Methods for Spectroscopic Prediction
SpectroscopyComputational MethodTypical Functionals/Basis SetsPredicted ParametersReference
IR & RamanDensity Functional Theory (DFT)B3LYP/6-311G**, M06-2X/6-311++G(d,p)Vibrational Frequencies, IR Intensities, Raman Activities bozok.edu.trscifiniti.com
NMRQuantum Mechanics (DFT) / Machine LearningVarious (e.g., WP04, PBE0)¹H and ¹³C Chemical Shifts researchgate.netrsc.org
Mass SpectrometryVarious (e.g., CCSbase)N/ACollision Cross Section (CCS) uni.lu

Environmental Fate and Degradation Studies of Ethyl 4 Oxohexanoate

Environmental Occurrence and Distribution

Direct data on the widespread environmental occurrence of Ethyl 4-oxohexanoate is limited. However, its presence in specific environmental contexts has been identified as a degradation by-product of common pharmaceutical compounds. Research has shown that "4-oxohexanoate" is formed during the treatment of water containing ibuprofen (B1674241) sodium salt mdpi.com. Ibuprofen is a widely consumed drug, and its presence in water streams is a matter of growing concern, suggesting that its degradation products, including the 4-oxohexanoate structure, may also be found in these environments mdpi.com.

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment, primarily through reactions with light (photolysis) and water (hydrolysis), as well as advanced chemical oxidation.

The degradation of this compound can be initiated by abiotic processes such as hydrolysis. Hydrolysis of the ester bond in this compound is expected to yield ethyl acetate (B1210297) and ethanol (B145695) biosynth.com.

While specific studies on the direct photolysis of this compound are not extensively documented, organic compounds with similar structures can undergo photolytic degradation when exposed to UV radiation kirj.ee. This process can lead to the excitation of the molecule and subsequent bond cleavage or reaction with other chemical species kirj.ee.

Advanced Oxidation Processes (AOPs) are a key technology in water remediation designed to degrade persistent organic pollutants kirj.eecskscientificpress.com. Research has identified 4-oxohexanoate as a transformation product during the degradation of ibuprofen using various AOPs. This indicates that while AOPs are effective at breaking down the parent compound (ibuprofen), they can generate intermediate by-products like 4-oxohexanoate mdpi.com.

The formation of 4-oxohexanoate is believed to occur from an intermediate, 4-acetylbenzoic acid, through successive hydroxylation reactions mdpi.com. The table below summarizes the AOPs that have been observed to produce 4-oxohexanoate from ibuprofen.

Table 1: Formation of 4-Oxohexanoate during Advanced Oxidation of Ibuprofen This interactive table summarizes data from a study on the decomposition of emerging contaminants. mdpi.com

Parent Compound Advanced Oxidation Process (AOP) Identified By-Product
Ibuprofen Sodium Salt H₂O₂ (Hydrogen Peroxide) 4-oxohexanoate
Ibuprofen Sodium Salt O₃ (Ozone) 4-oxohexanoate
Ibuprofen Sodium Salt UV (Ultraviolet Light) 4-oxohexanoate
Ibuprofen Sodium Salt UV/TiO₂ (UV/Titanium Dioxide) 4-oxohexanoate
Ibuprofen Sodium Salt UV/H₂O₂ (UV/Hydrogen Peroxide) 4-oxohexanoate

Photolytic and Hydrolytic Transformation Processes.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the ultimate removal of organic substances from the environment.

While specific studies detailing the complete microbial degradation pathway and kinetics of this compound are scarce, related processes have been well-documented for similar molecules. Microorganisms, including common yeasts like Saccharomyces cerevisiae, are known to perform biotransformations on keto esters, often involving the stereoselective reduction of the ketone group researchgate.net. The enzymatic reduction of other oxohexanoates has also been demonstrated, highlighting a common microbial strategy for metabolizing such compounds nih.gov.

The degradation of complex organic molecules can sometimes yield intermediates with a similar backbone. For instance, the anaerobic degradation of certain aromatic compounds can produce 3-hydroxy-5-oxohexanoic acid unesp.br. Furthermore, microbial hydrolysis of specific lactones is a known pathway for forming various substituted 4-oxohexanoic acids mdpi.com. These examples suggest plausible biotransformation routes for this compound.

Table 2: Potential Microbial Biotransformation Reactions for this compound This table outlines potential enzymatic reactions based on studies of analogous compounds.

Reaction Type Enzyme Class (Example) Potential Product Source Reference
Keto Reduction Ketoreductase Ethyl 4-hydroxyhexanoate researchgate.net, nih.gov
Ester Hydrolysis Esterase / Lipase 4-Oxohexanoic Acid mdpi.com

The study of biodegradation kinetics involves measuring the rate at which a substance is broken down. Key parameters include the half-life of the compound and the reaction order, which describes how the rate depends on the concentration.

Table 3: Key Parameters in Biodegradation Kinetic Studies This table presents typical parameters used to quantify the kinetics of microbial degradation of organic compounds. concawe.euenvipath.org

Parameter Description Common Units
Half-life (t₁/₂) The time required for the concentration of a compound to decrease by half. days, hours
Degradation Rate Constant (k) A constant that relates the rate of reaction to the concentration of the reactant. 1/day, L / (g TSS * day)
Reaction Order The exponent to which the concentration of a species is raised in a rate law. Zero, First, Second

The introduction of a xenobiotic compound, such as this compound or its precursors, into an environment can lead to complex interactions with the local microbial communities (the microbiome). This relationship is often bidirectional: the chemical can alter the structure of the microbiome, and the microbiome acts to degrade the chemical nih.govrepec.org.

Exposure to environmental pollutants can create selective pressure that favors the growth of microorganisms capable of metabolizing those pollutants nih.gov. This can lead to an enrichment of specific genes and metabolic pathways within the microbiome that are responsible for xenobiotic degradation nih.gov. The gut microbiome, for example, has been shown to metabolize a wide range of foreign compounds, influencing their bioavailability and potential effects nih.gov. Therefore, the ultimate fate of this compound in an ecosystem is intrinsically linked to the composition and adaptive potential of its microbiome.

Microbial Biotransformation and Biodegradation Kinetics.

Fate in Specific Environmental Compartments

The environmental fate of a chemical compound is dictated by its susceptibility to various transport and transformation processes. For this compound, its distribution and persistence in the environment are primarily influenced by its behavior in water, soil, and air, where processes like hydrolysis and biodegradation are significant.

Fate in Water

The primary transformation process for esters like this compound in aqueous environments is hydrolysis. chemguide.co.uk This reaction involves the splitting of the ester bond by water, which can be catalyzed by acids or bases. chemguide.co.uk

Hydrolysis : The reaction with pure water is typically very slow. chemguide.co.uk However, the rate is increased in the presence of dilute acids or, more significantly, dilute alkalis. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction. To achieve complete hydrolysis, an excess of water is required. chemguide.co.uk

Alkaline-catalyzed hydrolysis is generally a more effective, one-way reaction that proceeds to completion, making it a common method for hydrolyzing esters. chemguide.co.uk

The hydrolysis of this compound yields 4-oxohexanoic acid and ethanol. biosynth.com Another potential product from the hydrolysis reaction is ethyl acetate. biosynth.com The resulting β-keto acid, 4-oxohexanoic acid, may be unstable and prone to decarboxylation. plos.org While specific data on its water solubility is limited, a related compound, Ethyl 4-acetyl-5-oxohexanoate, is noted as being immiscible with water, which may suggest persistence and low mobility in aquatic systems. fishersci.com

Table 1: Expected Abiotic Degradation of this compound in Water
ProcessDescriptionPrimary ProductsReference
HydrolysisCleavage of the ester bond by reaction with water, accelerated by acid or base.4-oxohexanoic acid, Ethanol, Ethyl acetate chemguide.co.ukbiosynth.com

Biodegradation

Biodegradation is a key process in the environmental degradation of organic compounds. While specific studies on the biodegradation of this compound are not widely available, the behavior of structurally similar compounds suggests it is likely susceptible to microbial degradation.

Research has shown that various microorganisms can effectively transform related keto esters. For instance, several wild-type microorganism strains have been utilized to reduce ethyl 3-oxohexanoate (B1246410). researchgate.net Specifically, free cells of Kluyveromyces marxianus and Aspergillus niger demonstrated high conversion rates of this related substrate. researchgate.net Furthermore, 4-oxohexanoate has been identified as a bacterial xenobiotic metabolite, and it was observed as a decomposition by-product during the advanced oxidation processes of ibuprofen. lookchem.commdpi.com Predictive models for biodegradability, based on chemical structure, have classified the related compound 6-oxohexanoic acid as readily biodegradable. vegahub.eu

Table 2: Research Findings on the Biodegradation of Related Compounds
CompoundFindingOrganism/ProcessReference
Ethyl 3-oxohexanoateHigh conversion (>99%) in reduction reactions.Kluyveromyces marxianus, Aspergillus niger researchgate.net
4-OxohexanoateIdentified as a bacterial xenobiotic metabolite and a degradation by-product.Bacteria, Advanced Oxidation Process lookchem.commdpi.com
6-Oxohexanoic acidClassified as a readily biodegradable fragment in predictive models.Biodegradation models (e.g., OECD 301C) vegahub.eu

Fate in Soil and Air

Detailed experimental data on the fate of this compound in soil and air is limited. However, some inferences can be drawn from its chemical properties and the behavior of similar compounds.

Soil : In the soil compartment, microbial degradation is expected to be a significant pathway, similar to the processes observed in aqueous environments. The compound's potential for low water solubility suggests that its mobility in soil may be limited, reducing the likelihood of leaching into groundwater. fishersci.com

Air : There is currently insufficient information from the available research to determine the fate of this compound in the atmosphere, including its potential for photodegradation or long-range transport.

Computational Chemistry and Modeling of Ethyl 4 Oxohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure of ethyl 4-oxohexanoate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed Research Findings: While specific, in-depth research papers detailing DFT calculations exclusively for this compound are not prevalent in public literature, the methodologies are well-established. For similar molecules, DFT methods like B3LYP with a basis set such as 6-31G(d) are commonly used to optimize molecular geometry and calculate electronic properties. rsc.orgresearchgate.net Such calculations for this compound would reveal key reactivity indicators.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The carbonyl carbon of the ketone group is expected to be a primary electrophilic site, as indicated by a significant LUMO coefficient.

Electrostatic Potential (ESP) Maps: An ESP map would visualize the charge distribution across the molecule. The electronegative oxygen atoms of the ketone and ester carbonyl groups would show regions of negative potential (red), indicating sites prone to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.

Calculated Properties: Public databases provide several computationally derived properties for this compound, which serve as a baseline for more advanced modeling. nih.gov

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₄O₃ nih.gov
Molecular Weight158.19 g/mol nih.gov
XLogP3-AA (Hydrophobicity)0.5 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count6 nih.gov
Topological Polar Surface Area43.4 Ų nih.gov

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By simulating the movements of atoms, MD provides a detailed view of the molecule's conformational landscape and its interactions with its environment, such as a solvent. mun.ca

Detailed Research Findings: Specific MD simulation studies for this compound are not widely published. However, research on analogous compounds, like ethyl 7-oxooctanoate, demonstrates the utility of this technique. An MD simulation of this compound would typically involve:

Force Field Application: A classical force field, such as GAFF (General Amber Force Field) or YAMBER3, would be used to define the potential energy of the system. acs.org

Solvation: The molecule would be placed in a simulation box filled with an explicit solvent, like water, to mimic solution-phase behavior.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion over time, often for nanoseconds or longer.

From these simulations, one can analyze the conformational preferences. This compound has six rotatable bonds, leading to significant flexibility. nih.gov MD simulations would likely show that an extended-chain conformation is among the most stable, minimizing steric hindrance. Furthermore, analysis of the radial distribution function would reveal how solvent molecules arrange around the polar ester and ketone groups, highlighting the importance of hydrogen bonding with protic solvents.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating chemical reaction mechanisms, allowing for the identification of intermediates and the calculation of transition state (TS) energies. youtube.comresearchgate.net This analysis helps predict reaction kinetics and product outcomes.

Detailed Research Findings: While a specific transition state analysis for reactions involving this compound is not detailed in the available literature, studies on the formation of closely related 5-oxo-hexanoates provide a clear blueprint for the methodology. chalmers.se In one study, the DBU-catalyzed ring-opening and fragmentation of dihydropyranones to form oxohexanoates was investigated using quantum chemical modeling. chalmers.se

A similar investigation for a reaction involving this compound would proceed as follows:

Potential Energy Surface (PES) Mapping: DFT calculations would be used to map the reaction coordinate, calculating the energy of reactants, intermediates, transition states, and products.

Transition State Location: Algorithms are used to locate the exact geometry of the transition state, which is a first-order saddle point on the PES. This structure is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate. For example, kinetic experiments supported by quantum chemical modeling can reveal the bifunctional role of a catalyst in a reaction mechanism. chalmers.se

Structure-Reactivity Relationship Prediction and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity or properties of a chemical based on its molecular structure. nih.govnih.gov These models establish a mathematical correlation between calculated molecular descriptors and an observed property.

Detailed Research Findings: No specific QSAR models have been published for this compound. However, the principles of QSAR could be readily applied to it and a series of related keto esters. The process would involve:

Descriptor Calculation: A range of molecular descriptors for this compound and its analogs would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). The descriptors listed in Table 1, such as XLogP3-AA and TPSA, are common starting points.

Model Building: Using a dataset of compounds with known activity (e.g., enzyme inhibition, reactivity), a statistical method like Multiple Linear Regression (MLR) would be employed to create a predictive equation. nih.gov

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques.

QSAR studies on other keto-acid derivatives have shown that properties like hydrophobicity and molar refractivity can be key predictors of biological activity. nih.gov For this compound, descriptors related to its two carbonyl groups would likely be significant in models predicting its reactivity or interaction with biological targets.

Emerging Research Frontiers and Future Perspectives

Innovations in Sustainable Synthetic Chemistry for Ethyl 4-oxohexanoate

The development of environmentally benign synthetic methodologies is a primary focus of modern chemistry. For this compound and related compounds, research is pivoting towards processes that minimize waste, reduce energy consumption, and utilize renewable resources and non-toxic catalysts.

A notable advancement is the use of one-pot, multi-component reactions in aqueous media. For instance, a green synthesis approach has been demonstrated for the creation of 4-arylidene-3-propylisoxazol-5(4H)-ones using ethyl 3-oxohexanoate (B1246410) as a starting material. chemistryresearches.ir This method employs water as a solvent and potassium carbonate as a catalyst, proceeding efficiently at room temperature without the need for heating or specialized equipment like ultrasound or microwave apparatus. chemistryresearches.ir Such strategies are cost-effective, simplify the isolation of products, and align with the principles of green chemistry. chemistryresearches.ir

Another significant area of innovation involves the use of heterogeneous catalysts that can be easily recovered and reused. The synthesis of Abhexone, a caramel-like flavor compound, utilizes a Cu-Fe hydrotalcite catalyst for the key Aldol (B89426) transformation step, which produces the precursor ethyl 2-hydroxy-3-methyl-4-oxohexanoate. This method highlights a move towards more sustainable catalytic systems in the synthesis of complex molecules derived from keto-esters.

Biomimetic synthesis, which mimics natural metabolic pathways, represents a particularly sophisticated frontier. Research into the biogenesis of solerone (5-oxo-4-hexanolide), a key aroma compound in Sherry wine, has led to a biomimetic pathway that starts from L-glutamic acid 5-ethyl ester. acs.org This process involves enzymatic oxidative deamination and decarboxylation to yield ethyl 4-oxobutanoate (B1241810), which then undergoes a novel acyloin condensation to form ethyl 4-hydroxy-5-oxo-hexanoate, a direct precursor to solerone. acs.orgacs.org This approach not only provides a sustainable route but also confirms the natural relevance of these precursors. acs.org

Synthetic StrategyKey Reagents/CatalystsSubstrate ExampleKey Sustainable Feature(s)Reference
Multi-component CyclocondensationPotassium carbonate, WaterEthyl 3-oxohexanoateAqueous medium, room temperature, high yield, simple work-up. chemistryresearches.ir
Catalytic Aldol TransformationCu-Fe hydrotalciteEthyl glyoxylate, Pentan-3-oneUse of a recyclable hydrotalcite catalyst.
Biomimetic SynthesisPyruvate (B1213749) decarboxylaseEthyl 4-oxobutanoateEnzymatic catalysis, mimics natural pathways, uses renewable precursors. acs.orgacs.org

Exploration of Novel Biocatalytic Applications

Biocatalysis, the use of natural enzymes or whole-cell microorganisms to catalyze chemical reactions, offers unparalleled specificity and efficiency under mild conditions. This makes it a highly attractive tool for the synthesis of chiral molecules and other fine chemicals from keto-esters like this compound.

A prime example is the enzymatic synthesis of solerone precursors. Researchers have utilized pyruvate decarboxylase from Saccharomyces cerevisiae to catalyze a novel acyloin condensation between ethyl 4-oxobutanoate and pyruvate. acs.org This reaction stereoselectively forms ethyl 4-hydroxy-5-oxo-hexanoate, demonstrating the power of enzymes to create specific chiral centers. acs.orgacs.org

The enantioselective reduction of keto-esters is another major area of biocatalytic research. The reduction of ethyl-5-oxohexanoate, a structural isomer of this compound, has been achieved with high enantiomeric excess (>95% e.e.) using the yeast Pichia methanolica. mdpi.com Similarly, ketoreductases (KREDs) are widely employed for the industrial-scale synthesis of optically pure secondary alcohols from their corresponding ketones. acs.org The discovery of stereocomplementary ketoreductases, such as CgKR1 and CgADH from Candida glabrata, which can produce opposite enantiomers from the same substrate (e.g., ethyl 4-chloro-3-oxobutanoate), further expands the synthetic toolbox. mdpi.com

The frontier of this field lies in protein engineering, where enzymes are rationally designed or evolved to enhance their activity, stability, and substrate scope. researchgate.net By modifying residues in the active site, researchers can improve an enzyme's performance toward bulky or non-natural substrates, making biocatalysis a viable option for a wider range of industrial processes. researchgate.net

Enzyme/OrganismReaction TypeSubstrateProductSignificanceReference
Pyruvate decarboxylase (S. cerevisiae)Acyloin condensationEthyl 4-oxobutanoateEthyl 4-hydroxy-5-oxo-hexanoateBiomimetic synthesis of a natural flavor precursor. acs.orgacs.org
Pichia methanolicaEnantioselective reductionEthyl-5-oxohexanoate(S)-5-hydroxyhexanoateHigh enantiomeric excess (>95%) for chiral alcohol synthesis. mdpi.com
Ketoreductases (KREDs)Asymmetric reductionProchiral ketones (e.g., Ethyl 4-chloro-3-oxobutanoate)Chiral hydroxy-estersWidely used for industrial synthesis of pharmaceutical intermediates. acs.orgmdpi.com

Interdisciplinary Research Opportunities

The unique chemical structure of this compound—possessing both a ketone and an ester functional group—makes it a valuable building block for creating complex molecules, opening up numerous opportunities for interdisciplinary research.

Food Science and Flavor Chemistry: As demonstrated by its connection to the flavor compound solerone, research into this compound and its derivatives is closely linked to food science. acs.org Identifying and synthesizing such compounds helps in understanding the chemical basis of food aromas and flavors, potentially leading to new, nature-identical flavoring agents for the food and beverage industry. nih.gov

Medicinal Chemistry and Pharmacology: The keto-ester motif is a common feature in biologically active molecules. Derivatives of related compounds have shown potential as anti-inflammatory agents. Furthermore, related structures like ethyl 4-acetyl-5-oxohexanoate are used as intermediates in the synthesis of curcumin (B1669340) analogs, which are investigated for a wide range of therapeutic properties, including antiandrogenic activity. chemicalbook.com This positions this compound as a potential scaffold for the development of new pharmaceutical compounds.

Materials Science and Polymer Chemistry: Multi-component reactions like the Biginelli reaction, which can utilize β-keto-esters, are being explored as powerful tools for synthesizing functional polymers. mdpi.com By incorporating dihydropyrimidinone (DHPM) groups derived from such reactions into polymer backbones, materials with intriguing properties, such as high glass transition temperatures (Tg) and adhesive capabilities, can be developed. mdpi.com This suggests a future role for this compound or its derivatives as monomers in the creation of novel polymers and advanced materials.

The convergence of organic synthesis, biocatalysis, food science, medicinal chemistry, and materials science will continue to drive innovation, uncovering new properties and applications for this compound and solidifying its role as a versatile platform chemical.

Q & A

Q. What statistical methods are appropriate for analyzing this compound’s structure-activity relationships?

  • Methodological Answer : Apply multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with biological activity. Use principal component analysis (PCA) to reduce dimensionality in spectral datasets. Report confidence intervals and p-values to quantify significance, avoiding overinterpretation of small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.